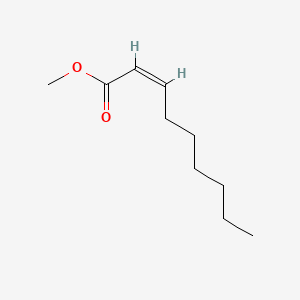

2-Nonenoic acid, methyl ester

Beschreibung

Research Significance and Contextual Importance

The academic and industrial interest in 2-nonenoic acid, methyl ester, stems primarily from its distinct sensory properties and its role as a model compound in biofuel research. As a fragrance and flavor component, it is valued for its fresh, fruity, and green aroma, with notes often described as resembling violet and cucumber. thegoodscentscompany.comulprospector.com This has led to its use in perfumes, personal care products, and as a flavoring agent in foods and beverages. ontosight.ainih.gov

In the field of chemical synthesis, it serves as a versatile intermediate. ontosight.aichemimpex.com Research has explored its use in the synthesis of more complex molecules, including its role in the biosynthesis of antibiotics like nonactin. chemimpex.comsoton.ac.uk

Furthermore, this compound is a significant compound in the study of alternative fuels. As a component of biodiesel, its oxidation kinetics have been investigated to understand the combustion properties of unsaturated fatty acid esters. This research is crucial for developing and optimizing biodiesel fuels, focusing on how the molecular structure of fuel components influences reactivity and engine performance. researchgate.net

Isomeric Considerations: Distinguishing this compound from Saturated and Positional Isomers

The chemical properties and reactivity of this compound are heavily influenced by the presence and position of its carbon-carbon double bond, distinguishing it from its saturated and positional isomers.

Saturated Isomer: Methyl Nonanoate (B1231133) The saturated counterpart, methyl nonanoate, lacks the double bond found in methyl 2-nonenoate. This absence of unsaturation results in different physical and chemical properties. For instance, this compound can be synthesized by the dehydrogenation of methyl nonanoate. chembk.com The double bond in methyl 2-nonenoate is a site of higher reactivity, making it susceptible to reactions like addition and oxidation, which are not possible for the saturated methyl nonanoate under similar conditions.

Positional Isomers The location of the double bond along the carbon chain creates positional isomers, such as methyl 3-nonenoate. Research comparing the high-pressure and temperature oxidation of methyl trans-2-nonenoate and methyl trans-3-nonenoate reveals significant differences in their chemical kinetics. The movement of the double bond from the C-2 position (in methyl 2-nonenoate) to the C-3 position reduces the length of the longest fully saturated alkyl chain. researchgate.net This structural change impacts the potential for internal isomerization reactions during oxidation, thereby altering the combustion characteristics and intermediate products formed. researchgate.net

Geometric Isomers this compound also exhibits geometric isomerism (cis/trans or E/Z) due to the restricted rotation around the double bond. cymitquimica.comnih.gov The (E)-isomer, often referred to as methyl trans-2-nonenoate, is a common form. sigmaaldrich.com These geometric isomers can have different physical properties and biological activities.

The table below summarizes some of the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C10H18O2 | ontosight.aichembk.com |

| Molecular Weight | 170.25 g/mol | ontosight.ai |

| Boiling Point | 115 °C at 21 mmHg; 215.6-230°C at 760 mmHg | ontosight.aichembk.comsigmaaldrich.com |

| Density | 0.892 - 0.91 g/cm³ | ontosight.aichembk.comsigmaaldrich.com |

| Refractive Index | 1.440 - 1.447 at 20°C | nih.govchembk.comsigmaaldrich.com |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and non-polar solvents | nih.govchembk.com |

Spectroscopic data, including Infrared (IR) and Mass Spectrometry (MS), are available for detailed structural elucidation and can be found in databases such as the NIST Chemistry WebBook and PubChem. nih.govnist.gov

Structure

3D Structure

Eigenschaften

CAS-Nummer |

68872-72-0 |

|---|---|

Molekularformel |

C10H18O2 |

Molekulargewicht |

170.25 g/mol |

IUPAC-Name |

methyl (Z)-non-2-enoate |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8- |

InChI-Schlüssel |

ZWNPUELCBZVMDA-HJWRWDBZSA-N |

Isomerische SMILES |

CCCCCC/C=C\C(=O)OC |

Kanonische SMILES |

CCCCCCC=CC(=O)OC |

Siedepunkt |

115.00 °C. @ 21.00 mm Hg |

Dichte |

0.893-0.900 (20°) |

Physikalische Beschreibung |

Colourless or light-yellow liquid; Green, violet aroma |

Löslichkeit |

Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |

Herkunft des Produkts |

United States |

Natural Occurrence and Distribution Profiles of 2 Nonenoic Acid, Methyl Ester

Detection in Microbial Systems

The investigation of volatile organic compounds (VOCs) produced by microorganisms, known as the volatilome, has emerged as a valuable tool for bacterial classification and identification.

2-Nonenoic acid, methyl ester has been identified as a significant volatile biomarker in the study of Mycobacterium species. nih.gov In research aimed at classifying and identifying different mycobacterial species, this compound was detected as one of several discriminatory features in the headspace of bacterial cultures. nih.gov The analysis, conducted using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), distinguished between different mycobacteria complexes, such as Mycobacterium abscessus complex (MAB), Mycobacterium avium complex (MAC), and Mycobacterium tuberculosis complex (MTB). nih.gov

The study identified a panel of 13 volatile features that were most effective at discriminating among and within these groups. nih.gov this compound (designated as feature FT1698) was part of this discriminatory panel, highlighting its potential as a chemical marker for the identification of specific mycobacterial species. nih.gov

| Feature ID | Compound Name |

|---|---|

| FT0347 | 2-Butanol, 2,3-dimethyl- |

| FT1087 | Hexanal |

| FT0867 | Furan, 2-butyl- |

| FT1559 | Furan, 2-methyl-3-(methylthio)- |

| FT0792 | Phenylacetaldehyde |

| FT1522 | Unknown |

| FT1525 | (Z)-2-Hexenal diethyl acetal |

| FT1527 | Decanal |

| FT1698 | This compound |

| FT1521 | Unknown |

| FT1866 | Unknown |

| FT2028 | Unknown |

| FT2272 | Ethyl 4-t-butylbenzoate |

Reported Natural Absence of Specific Isomers

The stereochemistry of a molecule can significantly influence its biological activity and natural distribution.

While the general class of 2-nonenoic acid methyl esters is noted in biological systems, specific reporting on the natural occurrence of the trans isomer, methyl trans-2-nonenoate, is not extensively detailed in scientific literature based on the conducted research. Although some chemical databases note it is found in nature, specific examples or research findings detailing its isolation from natural sources were not prominently available in the reviewed literature. thegoodscentscompany.com

Biosynthesis and Biocatalytic Transformations of 2 Nonenoic Acid, Methyl Ester

Enzymatic Pathways in Unsaturation and Derivatization

While direct enzymatic synthesis of 2-nonenoic acid, methyl ester is not well-documented, related enzymatic reactions provide a foundation for potential biocatalytic approaches. Fatty acid desaturases are a primary class of enzymes responsible for introducing double bonds into fatty acyl chains. These enzymes are known to be highly specific regarding the position of unsaturation. nih.govwikipedia.orgscialert.net Most characterized desaturases act on longer-chain fatty acids and introduce double bonds at positions like Δ9, Δ12, and Δ15. wikipedia.org The creation of an α,β-double bond (a Δ2 position) is less common in natural fatty acid biosynthesis.

The β-oxidation pathway of fatty acid degradation involves a trans-2-enoyl-CoA intermediate. The enzyme responsible for the subsequent step is trans-2-enoyl-CoA reductase, which saturates this double bond. nih.govnih.gov While this pathway contains an α,β-unsaturated intermediate, it is part of a degradative, rather than a synthetic, process and the substrate is a CoA thioester, not a methyl ester.

Biocatalytic strategies offer a promising avenue for the synthesis of functionalized FAMEs, including α,β-unsaturated variants. A chemoenzymatic approach has been demonstrated for the synthesis of α,β-unsaturated esters. This method utilizes a carboxylic acid reductase (CAR) from Mycobacterium sp. to convert various carboxylic acids into their corresponding aldehydes. nih.gov These aldehydes can then be subjected to a chemical Wittig reaction to produce α,β-unsaturated esters with a two-carbon chain extension. nih.gov While not a fully biological process, it highlights the potential of using enzymes to create the precursors for such molecules.

The table below summarizes the chemoenzymatic synthesis of various α,β-unsaturated esters from their corresponding carboxylic acids.

| Carboxylic Acid Substrate | Aldehyde Intermediate | Final α,β-Unsaturated Ester Product |

| Phenylacetic acid | Phenylacetaldehyde | Ethyl (E)-4-phenylbut-2-enoate |

| 3-Phenylpropionic acid | 3-Phenylpropanal | Ethyl (E)-5-phenylpent-2-enoate |

| Ibuprofen | 2-(4-isobutylphenyl)propanal | Ethyl (E)-4-(4-isobutylphenyl)pent-2-enoate |

| Hexanoic acid | Hexanal | Ethyl (E)-oct-2-enoate |

This table illustrates a chemoenzymatic approach where a carboxylic acid reductase produces an aldehyde that is then chemically converted to an α,β-unsaturated ester. nih.gov

Microbial Systems for Related Fatty Acid Ester Modifications

Engineered microbial systems are increasingly being developed for the production of a wide array of chemicals, including modified fatty acid esters. These systems can be designed to incorporate novel enzymatic activities and redirect metabolic fluxes towards desired products.

Whole-cell biocatalysis is a powerful tool for the functionalization of fatty acids and their esters. While not directly producing α,β-unsaturation, the ω-oxidation of fatty acid esters in engineered E. coli demonstrates the capability of microbial systems to modify these molecules at specific positions. For instance, resting cells of E. coli have been used for the conversion of methyl nonanoate (B1231133). researchgate.net The primary products detected in these conversions are typically derived from ω-oxidation, leading to ω-hydroxy and dicarboxylic acid derivatives. researchgate.net This indicates that while terminal oxidation is a feasible biocatalytic transformation for methyl nonanoate, α,β-desaturation is not a native or easily induced pathway in these systems.

The metabolic versatility of microorganisms like Rhodococcus and Pseudomonas makes them attractive platforms for biocatalysis. nih.govnih.govfrontiersin.orgnih.gov These bacteria possess a wide range of oxidative enzymes, including cytochrome P450 monooxygenases, which can hydroxylate fatty acids. nih.gov While these enzymes are typically involved in catabolism, their substrate promiscuity can be exploited for synthetic purposes.

Engineered E. coli has also been extensively used for the production of various fatty acid-derived molecules. By introducing heterologous enzymes and modifying native metabolic pathways, it is possible to produce a variety of esters. berscience.orgfao.org For example, the expression of alcohol acyltransferases (AATs) can lead to the synthesis of esters from acyl-CoAs and alcohols. berscience.org While current efforts have focused on producing a range of linear, branched, and saturated esters, the specific production of this compound has not been reported. berscience.org The development of such a system would likely require the discovery or engineering of a novel desaturase with activity at the α,β-position of a C9 methyl ester.

The following table presents examples of microbial systems engineered for the production of various fatty acid-derived chemicals, illustrating the potential for creating novel production platforms.

| Microbial Host | Engineering Strategy | Product Class |

| Escherichia coli | Expression of carboxylic acid reductase and phosphopantetheinyl transferase. | Fatty aldehydes |

| Escherichia coli | Expression of alcohol acyltransferases (AATs). | Various esters (linear, branched, saturated, unsaturated, aromatic) |

| Rhodococcus spp. | Utilization of native metabolic pathways. | Triacylglycerols, unusual fatty acids |

This table showcases the versatility of engineered microbial systems in producing a range of fatty acid-derived compounds, suggesting the potential for future engineering towards specific unsaturated esters. nih.govberscience.orgfrontiersin.org

Synthetic Methodologies for 2 Nonenoic Acid, Methyl Ester and Its Analogs

Chemical Synthesis Routes for Methyl 2-Nonenoate Isomers

The creation of methyl 2-nonenoate isomers can be approached through a few primary strategies, each starting from different precursors and employing unique catalytic or reactive conditions.

Malonic Acid Condensation with Aldehydes and Subsequent Esterification

A prevalent and well-established method for the synthesis of 2-nonenoic acid, the precursor to its methyl ester, is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aldehyde, in this case, heptanal (B48729), with malonic acid. scentree.cowikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a weak base, such as pyridine (B92270), which also serves as the solvent. wikipedia.orgreddit.com The condensation is followed by a decarboxylation step, which occurs in situ upon heating, to yield the α,β-unsaturated carboxylic acid, 2-nonenoic acid. scentree.cothieme.com

The subsequent conversion of 2-nonenoic acid to its methyl ester is commonly achieved through Fischer esterification. jk-sci.comchemistrysteps.comtamu.edulibretexts.orgorganic-chemistry.org This acid-catalyzed esterification involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). scentree.cojk-sci.comorganic-chemistry.org The use of excess methanol helps to drive the equilibrium towards the formation of the ester product. chemistrysteps.comtamu.eduorganic-chemistry.org

| Reactants | Catalyst/Solvent | Intermediate Product | Final Product |

| Heptanal, Malonic Acid | Pyridine | 2-Nonenoic Acid | Methyl 2-nonenoate |

| 2-Nonenoic Acid, Methanol | H₂SO₄ (catalyst) | - | Methyl 2-nonenoate |

Dehydrogenation of Corresponding Saturated Ester Precursors

Another potential synthetic route to methyl 2-nonenoate involves the dehydrogenation of its saturated counterpart, methyl nonanoate (B1231133). This method introduces a double bond into the fatty acid ester chain. While specific examples for methyl nonanoate are not extensively detailed in readily available literature, the dehydrogenation of esters and other carbonyl compounds is a known transformation, often employing transition metal catalysts. organic-chemistry.org

Palladium-based catalysts, in particular, have been shown to be effective for the α,β-dehydrogenation of esters. organic-chemistry.org The reaction mechanism can involve the formation of a metal enolate followed by β-hydride elimination. nih.govresearchgate.net Such processes can be performed under aerobic conditions, where an oxidant regenerates the active catalyst. nih.gov This approach offers a more direct route to the unsaturated ester from the saturated precursor, avoiding the need to handle the free carboxylic acid.

| Starting Material | Catalyst | Reaction Type | Product |

| Methyl nonanoate | Palladium-based catalyst | α,β-Dehydrogenation | Methyl 2-nonenoate |

Derivatization from β-Chlorocaproate

The synthesis of methyl 2-nonenoate from a β-chloroester, such as a derivative of caproic acid (a C6 chain), represents a more complex and less direct pathway. This transformation would necessitate both chain extension and the introduction of the double bond. A plausible, though multi-step, approach could involve using the β-chloroester as a building block.

A general strategy for forming α,β-unsaturated esters from β-halo esters involves elimination of the halogen and a proton from the α-position. This is typically achieved by treatment with a base. However, the significant difference in carbon chain length between a caproate derivative and nonenoate (a difference of three carbons) implies that a simple elimination is insufficient. A more involved synthetic sequence would be required, potentially involving the alkylation of a malonic ester with a derivative of the β-chlorocaproate, followed by further transformations. Due to the complexity and the availability of more direct routes, this is not a commonly employed method for the synthesis of methyl 2-nonenoate.

Utilization as a Synthetic Intermediate

Methyl 2-nonenoate, with its reactive α,β-unsaturated system, serves as a valuable intermediate in the synthesis of other organic molecules.

Precursor in 2-Acetylenic Acid Ester Synthesis via Halogenation

One notable application of methyl 2-nonenoate is its use as a precursor for the synthesis of methyl 2-nonynoate, an acetylenic ester. This transformation is typically achieved through a two-step sequence involving halogenation followed by dehydrohalogenation.

The first step is the addition of a halogen, most commonly bromine (Br₂), across the double bond of methyl 2-nonenoate. This reaction proceeds readily to form the corresponding dibromo derivative, methyl 2,3-dibromononanoate.

In the second step, the dibromoester is subjected to double dehydrobromination by treatment with a strong base. Common bases used for this purpose include sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK). The elimination of two equivalents of hydrogen bromide results in the formation of the carbon-carbon triple bond, yielding methyl 2-nonynoate.

| Starting Material | Reagents | Intermediate | Product |

| Methyl 2-nonenoate | 1. Br₂ 2. Strong Base (e.g., NaNH₂) | Methyl 2,3-dibromononanoate | Methyl 2-nonynoate |

Synthetic Approaches to the Parent 2-Nonenoic Acid

As mentioned previously, the synthesis of the parent carboxylic acid, 2-nonenoic acid, is a crucial step in one of the primary routes to its methyl ester. The Knoevenagel-Doebner condensation stands as a principal method for its preparation. scentree.cowikipedia.orgorganic-chemistry.org

The reaction involves the condensation of heptanal with malonic acid in the presence of a basic catalyst, typically pyridine. wikipedia.orgreddit.com The reaction mixture is heated to facilitate both the condensation and the subsequent decarboxylation of the intermediate alkylidene malonic acid to afford 2-nonenoic acid. scentree.cothieme.com The choice of a basic catalyst like pyridine is crucial as it facilitates the loss of carbon dioxide. wikipedia.org

| Aldehyde | Dicarboxylic Acid | Catalyst/Solvent | Product |

| Heptanal | Malonic Acid | Pyridine | 2-Nonenoic Acid |

Advanced Analytical Methodologies for 2 Nonenoic Acid, Methyl Ester in Research

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs), including 2-Nonenoic acid, methyl ester. This powerful combination allows for the separation of volatile compounds in the gas phase followed by their detection and identification based on their unique mass-to-charge ratio and fragmentation patterns.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for the extraction of volatile and semi-volatile organic compounds from a sample's headspace. nih.govmdpi.com The method involves exposing a fused-silica fiber coated with a stationary phase to the vapor above a sample, where analytes partition from the matrix into the headspace and adsorb onto the fiber. mdpi.com The fiber is then transferred to the GC injector for thermal desorption and analysis. mdpi.com

This technique is particularly advantageous for analyzing volatile metabolites in complex matrices because it is sensitive, minimizes matrix interference, and can be fully automated. mdpi.comresearchgate.net HS-SPME has been proven to be more efficient than traditional static headspace methods, recovering a wider variety of analytes with greater sensitivity. uoa.gr The performance of HS-SPME can be optimized by adjusting several parameters to maximize extraction efficacy for a specific sample matrix. mdpi.com

Table 1: Key Parameters for HS-SPME Method Optimization

| Parameter | Description | Impact on Extraction Efficiency |

|---|---|---|

| Fiber Coating | The type of polymer coating on the fiber (e.g., PDMS/DVB/Carboxen) determines the selectivity for different analytes. nih.govresearchgate.net | Different coatings have varying affinities for compounds based on polarity and molecular size. |

| Extraction Time | The duration the fiber is exposed to the headspace. | Longer times can increase the amount of analyte adsorbed, up to the point of equilibrium. ehu.es |

| Extraction Temp. | The temperature at which the sample is incubated during extraction. | Higher temperatures increase the vapor pressure of analytes, facilitating their transfer to the headspace. nih.govehu.es |

| Agitation | Stirring or shaking the sample during extraction. | Agitation speeds up the mass transfer of analytes from the sample to the headspace, reducing equilibration time. ehu.es |

| Ionic Strength | Addition of salt (e.g., NaCl) to the sample. | Increases the ionic strength of aqueous samples, which can decrease the solubility of organic analytes and promote their release into the headspace. mdpi.comehu.es |

This table is interactive. Users can sort columns to compare parameters.

In the context of FAME analysis, HS-SPME-GC-MS allows for the detection of esters and other volatile compounds that contribute to the aroma and flavor profiles of food products or serve as biomarkers in biological samples. uoa.gr For instance, research on honey has utilized this method to identify numerous volatile compounds, with esters showing a significant increase in detection with optimized methods. mdpi.comuoa.gr

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of compounds. This compound serves as an analytical reference standard in GC-MS analysis of FAMEs. Its primary functions include:

Compound Identification: By injecting a pure standard of this compound into the GC-MS system, analysts can determine its precise retention time and obtain a reference mass spectrum. researchgate.net This data is then compared to the peaks obtained from a complex sample. A match in both retention time and mass spectrum provides confident identification of the compound in the sample. researchgate.net The mass spectra can be compared against reference libraries like those from the National Institute of Standards and Technology (NIST). researchgate.netnist.gov

Quantification: For quantitative analysis, a calibration curve is often constructed using solutions of the reference standard at known concentrations. The peak area of this compound in a sample can then be compared to this curve to determine its concentration. It can also be used as an internal standard for the relative quantification of other related FAMEs.

Chromatographic Techniques for Separation and Identification

The primary challenge in the analysis of fatty acid mixtures is the separation of structurally similar isomers. mdpi.com Various chromatographic techniques and column technologies are employed to achieve this separation for compounds like this compound. The choice of the gas chromatographic column is critical, as the stationary phase dictates the separation mechanism. mdpi.com

Non-polar Columns (e.g., DB-5ms): These columns, often containing a (5%-phenyl)-methylpolysiloxane stationary phase, separate compounds primarily based on their boiling points. kyushu-u.ac.jp FAMEs with the same carbon number but different degrees of unsaturation can often be separated, with saturated FAMEs eluting after their unsaturated counterparts. kyushu-u.ac.jp

High-Polarity Columns (e.g., Cyanopropyl phases): For separating isomers, especially those with different double bond positions (regioisomers) or geometries (cis/trans), highly polar columns are required. uib.no Stationary phases like cyanopropyl polysiloxane provide different selectivity, allowing for the separation of FAME isomers that may co-elute on non-polar columns. uib.no The retention of trans isomers is particularly affected by the column's polarity. uib.no

Ionic Liquid Columns: These columns represent a class of extremely polar stationary phases that offer unique selectivity for separating complex FAME isomers, including positional and geometric isomers of polyunsaturated fatty acids. mdpi.com They have demonstrated success in separating C18:2 FAME isomers that could not be resolved on other columns. mdpi.com

Silver Ion Chromatography (Ag-LC): This high-performance liquid chromatography (HPLC) technique separates FAMEs based on the number, position, and geometry of their double bonds. uib.no The silver ions immobilized on the stationary phase interact reversibly with the π-electrons of the double bonds, leading to the retention of unsaturated compounds. uib.no This method is highly effective for fractionating complex mixtures of isomers prior to GC-MS analysis. uib.no

Table 2: Comparison of GC Columns for FAME Isomer Separation

| Column Type | Stationary Phase Example | Primary Separation Principle | Application for Isomer Separation |

|---|---|---|---|

| Non-polar | HP-5MS, DB-5ms | Boiling Point | Limited; can separate by degree of unsaturation but not typically geometric or positional isomers. mdpi.comkyushu-u.ac.jp |

| Medium/High Polarity | DB-225MS, BPX-70 (Cyanopropyl) | Polarity, Dipole-dipole interactions | Good for separating cis/trans isomers and some positional isomers. mdpi.comuib.no |

| Extremely Polar | SLB-IL111 (Ionic Liquid) | Multiple intermolecular interactions | Excellent for baseline separation of complex geometric and positional isomers. mdpi.comresearchgate.net |

This table is interactive. Users can sort columns to compare different column types.

Challenges in Isomer Identification and Quantification in Complex Mixtures

The identification and quantification of this compound in complex mixtures, such as food lipids or biological samples, present significant analytical challenges. The main difficulty arises from the presence of numerous isomers with identical mass-to-charge ratios and similar mass spectral fragmentation patterns.

The key challenges include:

Co-elution of Isomers: Positional isomers (e.g., 3-nonenoic acid, methyl ester) and geometric isomers (cis/trans) of this compound often have very similar boiling points and polarities. mdpi.com This leads to their co-elution on standard GC columns, where they appear as a single chromatographic peak, making individual quantification impossible. mdpi.com

Spectral Similarity: Electron ionization mass spectrometry (EI-MS), the most common ionization technique for GC-MS, often produces nearly identical mass spectra for positional and geometric FAME isomers. This spectral similarity means that even if isomers are chromatographically separated, distinguishing them based on their mass spectrum alone can be difficult without authentic reference standards.

Matrix Effects: Complex sample matrices can interfere with the analysis, suppressing the analyte signal or introducing contaminating peaks that obscure the target compound. While techniques like HS-SPME can mitigate these effects, they cannot always be eliminated entirely. mdpi.com

To overcome these challenges, researchers often turn to advanced methods such as comprehensive two-dimensional gas chromatography (GCxGC). researchgate.net This technique uses two different columns with orthogonal separation mechanisms, providing a much higher peak capacity and resolving power than single-dimension GC. researchgate.net The coupling of an ionic liquid column with a medium-polarity column in a GCxGC system has been shown to be effective for separating complex mixtures of fatty acid isomers. researchgate.net

Ecological and Environmental Research Pertaining to 2 Nonenoic Acid, Methyl Ester

Contribution to Microbial Chemical Ecology

2-Nonenoic acid, methyl ester is a volatile organic compound (VOC) that has been identified as a metabolite produced by various microorganisms. Its presence in the microbial volatilome—the complete set of VOCs released by a microorganism—suggests its involvement in the intricate chemical communication and interactions within microbial communities. While direct evidence of its role as a signaling molecule is still emerging, its chemical properties and the known functions of similar compounds point towards a significant contribution to microbial chemical ecology.

Research into the bioactivity of related unsaturated fatty acid esters has provided insights into the potential ecological roles of this compound. Studies have demonstrated that unsaturated fatty acid esters can exhibit antifungal properties. For instance, a study on 2-alkynoic acids and their methyl esters revealed that their fungitoxicity is influenced by factors such as chain length and the pH of the environment. nih.gov The activity of these compounds against various fungal species, including Aspergillus niger and Trichoderma viride, suggests that similar unsaturated esters like this compound could function as defensive compounds, helping microorganisms to compete for resources and inhibit the growth of pathogenic or competing fungi. nih.gov

The production of this compound by certain bacteria, such as various species of Mycobacterium, indicates its release into the surrounding environment. nih.gov This contributes to the complex chemical landscape inhabited by microbial communities. The composition of this chemical environment is crucial for mediating interactions such as symbiosis, antagonism, and competition. The release of volatile compounds like this compound can influence the behavior and development of other microorganisms in the vicinity, thereby shaping the structure and function of the microbial ecosystem. While the precise signaling functions of this compound are yet to be fully elucidated, its identification as a microbial metabolite underscores its potential importance in the chemical ecology of microorganisms.

Role in Volatile Organic Compound Profiles in Environmental Samples

This compound has been identified as a component of the volatile organic compound (VOC) profiles of specific microorganisms, highlighting its potential as a biomarker for the presence and metabolic activity of these microbes in environmental samples. The analysis of the headspace of various bacterial cultures has confirmed the production of this compound, distinguishing it as a specific feature in the volatilome of certain species.

A notable study investigating the volatilome of seven different species of mycobacteria identified this compound as a discriminatory volatile feature. nih.gov This research utilized headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) to analyze the VOCs produced by species belonging to the M. tuberculosis complex, M. avium complex, and M. abscessus complex. nih.gov The presence of this compound, among other compounds, allowed for the differentiation between these closely related species, suggesting its potential utility in diagnostic applications. nih.gov

The following table details some of the discriminatory volatile features, including this compound, identified in the headspace of Mycobacterium species. The identification of such compound profiles is a critical step in understanding the metabolic diversity of microorganisms and their impact on the chemical composition of their environment.

| Volatile Feature | Compound Name | CAS Number |

|---|---|---|

| FT0347 | 2-Butanol, 2,3-dimethyl- | Not specified |

| FT1087 | Hexanal | 66-25-1 |

| FT0867 | Furan, 2-butyl- | 4466-24-4 |

| FT1559 | Furan, 2-methyl-3-(methylthio)- | 63234-31-1 |

| FT0792 | Phenylacetaldehyde | 122-78-1 |

| FT1525 | (Z)-2-Hexenal diethyl acetal | 67746-30-9 |

| FT1527 | Decanal | 112-31-2 |

| FT1698 | This compound | 111-79-5 |

| FT2272 | Ethyl 4-t-butylbenzoate | 5406-57-5 |

The presence of this compound in the VOC profile of these environmental and clinically relevant bacteria underscores its importance in the chemical characterization of microbial species. Further research into the distribution of this compound in various environmental matrices, such as soil, water, and air, could provide valuable insights into microbial population dynamics and their biogeochemical roles.

Future Research Directions and Unexplored Avenues

Elucidation of Specific Biosynthetic Enzymes and Pathways for 2-Nonenoic Acid, Methyl Ester

The complete biosynthetic pathway of this compound in organisms where it is found, such as hops (Humulus lupulus), is not yet fully elucidated. While the general framework of fatty acid and ester biosynthesis in plants is understood, the specific enzymes responsible for producing a nine-carbon unsaturated fatty acid and its subsequent methylation are unknown. Future research should focus on identifying and characterizing these enzymes.

Key Research Objectives:

Identification of Precursors and Intermediates: The synthesis of most plant fatty acids begins with acetyl-CoA, leading primarily to C16 and C18 fatty acids through the fatty acid synthase (FAS) complex. aocs.orgfrontiersin.org The pathway to a C9 acid like nonenoic acid is atypical. Research should investigate whether it is produced via a modification of the standard FAS pathway or through a chain-shortening mechanism, such as a controlled β-oxidation of longer-chain fatty acids, a process known to occur in the biosynthesis of some insect pheromones. oup.com

Characterization of Desaturase Enzymes: The introduction of the double bond at the C2 position requires a specific fatty acid desaturase (FAD). While many FADs are known to create double bonds at various positions (e.g., Δ9, Δ12), the enzyme responsible for α,β-desaturation in this context needs to be identified. frontiersin.orgnih.gov

Identification of Methyltransferase Enzymes: The final step is the esterification of the 2-nonenoic acid carboxyl group with a methyl group. This is likely catalyzed by a methyltransferase. The SABATH methyltransferase family, for instance, is known to catalyze the biosynthesis of volatile methyl esters from various carboxylic acids, including salicylic (B10762653) acid and benzoic acid, in plants. mdpi.commdpi.com An analogous enzyme specific to medium-chain unsaturated fatty acids could be responsible for the formation of methyl 2-nonenoate.

Hypothesized Biosynthetic Pathway

| Step | Reaction | Potential Enzyme Class |

|---|---|---|

| 1 | De novo synthesis or modification of C16/C18 fatty acids | Fatty Acid Synthase (FAS) Complex |

| 2 | Chain shortening to a C9 backbone | β-oxidation Enzymes |

| 3 | Desaturation at the C2 position | Fatty Acid Desaturase (FAD) |

Comprehensive Structure-Activity Relationship Studies for Diverse Biological Applications

The primary application of this compound is in the flavor and fragrance industry, valued for its green, waxy, fruity, and sweet organoleptic properties. thegoodscentscompany.com However, a systematic understanding of how its molecular structure correlates with these sensory perceptions and other potential biological activities is lacking. Comprehensive structure-activity relationship (SAR) studies are needed.

Structure-Odor Relationship (SOR): The relationship between the chemical structure of aliphatic esters and their perceived odor is a complex field. nih.govresearchgate.net For this compound, key structural features influencing its aroma likely include its nine-carbon chain length, the position and geometry (E/Z isomerism) of the double bond, and the methyl ester group. chemicalbook.com SOR studies could involve synthesizing and evaluating a series of analogs with varied chain lengths (e.g., methyl 2-octenoate, methyl 2-decenoate), different double bond positions (e.g., methyl 3-nonenoate), and different ester groups (e.g., ethyl 2-nonenoate) to map the molecular determinants of its characteristic scent.

Antimicrobial and Other Biological Activities: As an α,β-unsaturated ester, the compound possesses an electrophilic carbon-carbon double bond conjugated to a carbonyl group. organic-chemistry.org This structural motif is known to be reactive and can impart biological activity, such as antimicrobial properties, by acting as a Michael acceptor and interacting with biological nucleophiles like cysteine residues in proteins. Investigating its potential as an antimicrobial or antifungal agent could open new avenues for its application.

Development of Sustainable Biocatalytic Production Routes and Green Chemistry Synthesis

Current industrial production of flavor esters often relies on chemical synthesis. imbibeinc.com Developing sustainable production methods using biocatalysis and green chemistry principles is a crucial future direction.

Biocatalytic Esterification: Lipases are enzymes that can catalyze esterification reactions with high selectivity under mild conditions. nih.gov A biocatalytic route could involve the direct esterification of 2-nonenoic acid with methanol (B129727) using an immobilized lipase (B570770) as a catalyst. This approach offers several advantages over chemical synthesis, including reduced energy consumption, avoidance of harsh acid catalysts, and easier product purification. researchgate.net Research in this area would involve screening for suitable lipases, optimizing reaction conditions (e.g., temperature, solvent medium), and developing efficient enzyme immobilization techniques for reusability.

Green Chemistry Synthesis: Modern organic synthesis aims to develop environmentally benign processes. One-pot methods for creating α,β-unsaturated esters directly from alcohols using green oxidants like oxygen or air have been developed. organic-chemistry.org Another approach is the use of solid catalysts, such as zeolites, to promote condensation reactions that form the unsaturated carbonyl structure, minimizing waste and avoiding corrosive reagents. researchgate.net Applying these principles to develop a scalable, high-yield synthesis for this compound from renewable feedstocks would be a significant advancement.

Comparison of Potential Synthesis Routes

| Synthesis Method | Advantages | Research Challenges |

|---|---|---|

| Traditional Chemical | Established technology, high throughput. | Harsh conditions, potential byproducts, waste generation. |

| Lipase-Catalyzed | Mild conditions, high selectivity, reusable catalyst. nih.govresearchgate.net | Enzyme stability, cost, optimization for non-aqueous media. |

| Green Catalysis | Use of benign oxidants, reduced waste, atom economy. organic-chemistry.orggoogle.com | Catalyst efficiency, substrate scope, scalability. |

Advanced Analytical Techniques for Trace Analysis and Isomer-Specific Differentiation

As a potent aroma compound, this compound is often present at trace levels in complex matrices like food and beverages. Furthermore, its biological activity and sensory properties can be highly dependent on its isomeric form (E vs. Z). Advanced analytical methods are required for its sensitive detection and accurate characterization.

Trace Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) is the standard for analyzing volatile compounds. thermofisher.com For enhanced sensitivity at trace levels, techniques like GC-tandem mass spectrometry (GC-MS/MS) or comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToF-MS) can be employed. These methods provide superior separation and detection capabilities, allowing for quantification at parts-per-billion or even parts-per-trillion levels.

Isomer-Specific Differentiation: The E and Z isomers of this compound likely possess different aroma profiles. Their separation and individual quantification are critical. Chiral gas chromatography, which uses capillary columns with stationary phases containing cyclodextrin (B1172386) derivatives, is a powerful tool for separating stereoisomers, including geometric isomers in some cases. chromatographyonline.comgcms.cznih.gov Developing a robust GC method using a suitable chiral or highly polar stationary phase would enable the precise analysis of the isomeric ratio in natural and synthetic samples.

Investigation of Ecological Impact and Inter-Species Communication Roles in Underexplored Systems

Volatile organic compounds (VOCs) are fundamental to chemical communication in ecosystems. nih.gov Fatty acid derivatives, including unsaturated esters, are a major class of semiochemicals used by insects and plants. ijzi.netoup.com The ecological role of this compound is a completely unexplored but promising research area.

Role as a Semiochemical: Many unsaturated esters serve as insect pheromones, functioning as attractants for mating. wikipedia.orgnih.gov For example, a related compound, methyl (E)-6-nonenoate, is a known semiochemical for the Mediterranean fruit fly. pherobase.com It is plausible that this compound could function as a pheromone or a kairomone for certain insect species. Research could involve electroantennography (EAG) studies to screen for insect species that can detect the compound, followed by behavioral assays to determine its function (e.g., attractant, repellent).

Function in Plant Defense and Communication: Plants release specific VOCs when attacked by herbivores. These signals can repel the attacking herbivore, attract natural predators or parasitoids of the herbivore (indirect defense), or prime defenses in neighboring plants. researchgate.netresearchgate.net Given that this compound is found in hops, its emission profile could be studied under various biotic stress conditions (e.g., aphid infestation) to determine if it plays a role in the plant's defense strategy.

Q & A

Q. Basic Research Focus

- Gas Chromatography-Mass Spectrometry (GC-MS) : A 75 m SP™-2560 capillary column resolves geometric isomers (cis/trans) and provides structural confirmation via spectral matching (e.g., NIST library) .

- High-Performance Thin-Layer Chromatography (HPTLC) : RP-18 F254s plates with derivatization (e.g., 1-chloromethyl-isatin) enable separation and quantification in lipid-rich samples .

- Fast GC with cyanosilicone columns : Reduces run times while maintaining resolution for multi-component FAME mixtures .

How can researchers optimize reaction conditions to improve methyl ester yields?

Q. Advanced Research Focus

- Design of Experiments (DOE) : Systematic variation of parameters (e.g., acid volume, reaction time, and neutralization %) identifies optimal conditions. For instance, a 100% neutralization rate with 1.5-hour reaction time increased corn oil methyl ester yields to 92.3% .

- Kinetic modeling : Universal kinetic models validate reaction mechanisms (e.g., two-step biodiesel production) and predict yields under scaled-up conditions .

- Ultrasonic-assisted reactors : These reduce energy consumption and improve mass transfer, with optimal methanol-to-oil ratios determined via response surface methodology .

What strategies address co-elution challenges in GC analysis of this compound?

Q. Advanced Research Focus

- Column selection : Polar stationary phases (e.g., SP™-2560) enhance separation of structurally similar esters, such as 2-nonenoate vs. 3-nonenoate isomers .

- Temperature programming : Slower oven ramp rates (e.g., 1°C/min) improve peak resolution in complex FAME mixtures .

- Multidimensional GC (GC×GC) : Coupled with time-of-flight MS, this method resolves co-eluting peaks in plant extracts or microbial lipid samples .

What biological activities are associated with this compound?

Q. Basic Research Focus

- Antioxidant and antimicrobial properties : Observed in Tylophora pauciflora extracts, where the compound constituted 7.67% of bioactive constituents .

- Pharmaceutical potential : Reported in mushroom studies for roles in antiviral, anticancer, and neurostimulant activities .

- Enzyme interactions : Methyl esters of α-keto acids (e.g., 2-oxohexanoic acid) serve as substrates for transaminases, influencing amino acid biosynthesis .

How does stereochemistry impact the bioactivity and analysis of this compound?

Q. Advanced Research Focus

- Isomer-specific bioactivity : The (E)-isomer (trans configuration) shows distinct metabolic interactions compared to the (Z)-form, as seen in enzyme assays using Chromobacterium violaceum transaminase .

- Chiral chromatography : Polysaccharide-based columns (e.g., Chiralcel OD-H) separate enantiomers for pharmacokinetic studies .

- Isotope labeling : Stable isotopes (e.g., deuterated methyl groups) track metabolic pathways in in vitro systems .

What are the best practices for resolving contradictory data in methyl ester quantification?

Q. Advanced Research Focus

- Internal standardization : Use deuterated FAMEs (e.g., methyl-d₃ esters) to correct for matrix effects in GC-MS .

- Interlaboratory validation : Cross-validate methods using CRM mixtures (e.g., 37-component FAME standards) to ensure reproducibility .

- Error analysis : Calculate relative errors (e.g., ±1.2% SD in corn oil studies) to assess methodological precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.